Enantioselectivity in Penicillin G Amidase-Catalyzed Resolution: L- vs. D-Phenylglycine
Penicillin G amidase exhibits high stereoselectivity in the hydrolysis of phenylglycine derivatives, with a pronounced preference for the L-enantiomer over the D-enantiomer [1]. In transfer reactions catalyzed by the E. coli enzyme, the stereoselectivity for the L-isomer was found to be up to three orders of magnitude higher than for the D-isomer [1]. This enzymatic discrimination forms the basis for industrial-scale resolution processes that yield L-phenylglycine with high enantiomeric excess.
| Evidence Dimension | Enzymatic stereoselectivity (specificity constant ratio) |
|---|---|
| Target Compound Data | L-phenylglycine (H-Phg-OH) is the preferred substrate. |
| Comparator Or Baseline | D-phenylglycine is the less-preferred substrate. |
| Quantified Difference | Stereoselectivity differs up to three orders of magnitude (1000x) in transfer reactions. |
| Conditions | Penicillin G amidase from E. coli; hydrolytic and transfer reactions. |
Why This Matters
This quantitative difference validates the need for high-purity L-phenylglycine and supports the use of enzymatic resolution as a robust industrial production method.
- [1] Galunsky, B., Lummer, K. & Kasche, V. Comparative Study of Substrate- and Stereospecificity of Penicillin G Amidases from Different Sources and Hybrid Isoenzymes. Monatshefte fuer Chemie 131, 623–632 (2000). View Source
